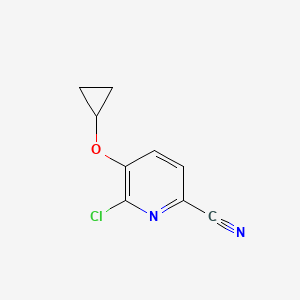

6-Chloro-5-cyclopropoxypicolinonitrile

Description

6-Chloro-5-cyclopropoxypicolinonitrile is a nitrogen-containing heterocyclic compound featuring a picolinonitrile backbone substituted with a chlorine atom at position 6 and a cyclopropoxy group at position 4. Its molecular formula is C₉H₆ClN₂O, with a molecular weight of approximately 209.61 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the nitrile and cyclopropoxy groups.

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

6-chloro-5-cyclopropyloxypyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7ClN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3H2 |

InChI Key |

PGWMEMKKKXNPSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxypicolinonitrile typically involves the reaction of 6-chloropicolinonitrile with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Cyclization: The presence of the cyclopropoxy group allows for potential cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Cyclization: Catalysts like palladium or copper may be employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted picolinonitrile derivative .

Scientific Research Applications

6-Chloro-5-cyclopropoxypicolinonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropoxy groups play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Chloro-5-cyclopropoxypicolinonitrile with structurally related chloro-substituted picolinate esters and isoquinoline derivatives:

| Compound Name | Molecular Formula | Substituent Position(s) | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₆ClN₂O | 5 (Cyclopropoxy), 6 (Cl) | Nitrile, Cyclopropoxy, Cl | 209.61 | Drug discovery, Agrochemicals |

| Methyl 6-chloro-5-methylpicolinate [178421-22-2] | C₈H₇ClNO₂ | 5 (CH₃), 6 (Cl) | Ester, Cl | 200.60 | Synthetic intermediate |

| Methyl 6-chloro-4-methylpicolinate [1186605-87-7] | C₈H₇ClNO₂ | 4 (CH₃), 6 (Cl) | Ester, Cl | 200.60 | Agrochemical research |

| 6-Chloro-Isoquinoline [62882-02-4] | C₉H₆ClN | 6 (Cl) | Isoquinoline core, Cl | 163.61 | Organic synthesis |

Key Observations:

Functional Groups: The target compound’s nitrile group contrasts with the ester groups in picolinate analogs.

Substituent Position : The 5-cyclopropoxy group introduces steric hindrance absent in methyl-substituted analogs, which may influence binding to enzymatic targets or alter metabolic stability .

Heterocyclic Core: Unlike 6-chloro-isoquinoline, which has a fused benzene-pyridine ring system, the picolinonitrile backbone in the target compound offers a simpler, monocyclic structure with distinct electronic properties .

Solubility and Reactivity:

- However, the cyclopropoxy group’s hydrophobicity may counterbalance this effect.

- Methyl Chloropicolinates : Ester groups enhance lipophilicity, favoring membrane permeability in agrochemical applications .

Research Findings

Synthetic Utility: Methyl 6-chloro-5-methylpicolinate ([178421-22-2]) is widely used as a precursor in cross-coupling reactions, whereas the target compound’s nitrile group enables alternative pathways like cyano-click chemistry .

Agrochemical Performance: Chloropicolinate esters exhibit moderate herbicidal activity, but the nitrile in this compound could enhance herbicidal potency through stronger target binding .

Metabolic Stability : Cyclopropoxy-substituted compounds demonstrate reduced CYP450-mediated oxidation compared to methyl groups, as observed in preclinical studies of analogous drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.